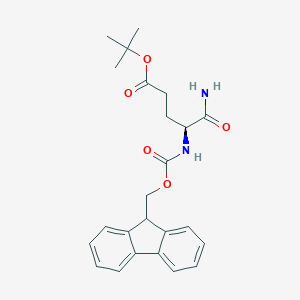

Fmoc-L-Glu(tBu)-NH2

Description

Contextual Overview of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) and its Evolution

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in the 1960s, fundamentally changed the landscape of peptide chemistry russelllab.org. This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for sequential addition of protected amino acids. The process is driven by excess reagents and facilitated by simple washing steps between reactions, enabling automation and high yields for peptides up to 50 amino acids long iris-biotech.de, as-1.co.jp.

The evolution of SPPS has largely been marked by the development of orthogonal protecting group strategies. The initial Boc (tert-butyloxycarbonyl) strategy, while groundbreaking, required harsh acidic conditions (like anhydrous HF) for final cleavage, posing safety and compatibility challenges chemicalbook.com, russelllab.org. The introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group in the 1970s by Carpino and Han marked a significant advancement libretexts.org, russelllab.org. The Fmoc group is base-labile, typically removed by piperidine (B6355638), while side-chain protecting groups and the resin linker are acid-labile, commonly cleaved by trifluoroacetic acid (TFA) chemimpex.com, chemicalbook.com, csic.es. This orthogonal protection scheme, known as the Fmoc/tBu strategy, offers milder reaction conditions, greater flexibility, and avoids the use of highly corrosive reagents like HF chemicalbook.com, mdpi.com, biosynth.com, csic.es.

The Fmoc/tBu strategy has become the method of choice in both research and industrial settings due to its efficiency, compatibility with automation, and the availability of high-quality Fmoc-protected amino acid derivatives chemimpex.com, as-1.co.jp, mdpi.com. The development of various resins and coupling reagents has further refined the process, allowing for the synthesis of increasingly complex peptides, including those with post-translational modifications chemimpex.com, peptide.com.

The Distinctive Role of Glutamic Acid Derivatives in Modulating Peptide Structure and Function

Glutamic acid (Glu, E) is an acidic amino acid characterized by its side chain containing a carboxyl group. At physiological pH, this carboxyl group is deprotonated, rendering the side chain negatively charged libretexts.org, , jpt.com, libretexts.org, wikipedia.org. This acidic nature and the presence of the carboxyl group are critical for its role in protein structure and function.

In proteins, glutamic acid residues are often found on the surface, interacting with water molecules or positively charged residues through ionic bonds and hydrogen bonds libretexts.org, russelllab.org, jpt.com. These interactions contribute to protein folding, stability, and the formation of tertiary and quaternary structures libretexts.org, . Furthermore, the charged side chain of glutamic acid is frequently involved in enzyme active sites, mediating catalysis, or in protein-protein interactions, facilitating binding and recognition libretexts.org, russelllab.org, americanpeptidesociety.org.

Specificity and Significance of Fmoc-L-Glu(tBu)-NH2 as a Peptide Building Block

This compound is a specialized derivative of glutamic acid that offers unique advantages in peptide synthesis, particularly when a C-terminal amide is desired or when the γ-carboxyl group needs to be protected while the α-carboxyl group is amidated. This building block features the standard Fmoc protection on the α-amino group, a tert-butyl ester protecting the γ-carboxyl group, and an amide group at the α-carboxyl position.

The presence of the γ-tert-butyl ester ensures that this carboxyl group remains protected throughout the Fmoc/tBu SPPS cycle, being cleaved only during the final acidic global deprotection step chemimpex.com, chemicalbook.com. Simultaneously, the α-carboxyl group is amidated, which can influence peptide solubility and stability, and is a common feature in many biologically active peptides bachem.com, msu.edu. The α-amide functionality means that this building block is typically used to introduce a glutamic acid residue at a position where its α-carboxyl group is not intended for peptide bond formation or further modification, often at the C-terminus or internal positions where an amide linkage is specifically required.

The combination of Fmoc protection for facile deprotection and the tBu ester for orthogonal carboxyl protection makes this compound a robust building block. It is widely used in the synthesis of peptides where specific side-chain protection and C-terminal modifications are necessary, contributing to the development of peptide-based therapeutics and research tools chemimpex.com. Its well-defined structure and protective groups ensure predictable reactivity and compatibility with standard SPPS protocols, facilitating the construction of complex peptide sequences with high fidelity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBISMBRGYPCV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451961 | |

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104090-92-8 | |

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Utilization of Fmoc L Glu Tbu Nh2

Integration of Fmoc-L-Glu(tBu)-NH2 in Solid-Phase Peptide Elongation Sequences

The Fmoc/tBu strategy is the predominant method for SPPS due to its orthogonality and compatibility with a wide range of protecting groups and amino acid derivatives ub.educsic.escsic.es. This compound is readily incorporated into this framework.

Strategic Placement of this compound within Peptide Chains

This compound is strategically placed in peptide sequences to introduce a glutamic acid residue with a C-terminal amide functionality chemimpex.com. This specific derivative is designed to directly incorporate the amide group at the C-terminus of the peptide chain, often achieved by coupling to a resin that supports C-terminal amidation, such as Rink Amide resins researchgate.net. Its placement can be at the C-terminus of a peptide to provide a primary amide, or internally within a sequence where a glutamic acid residue with a protected side chain and a C-terminal amide is required. The tert-butyl ester on the side chain protects the γ-carboxylic acid of glutamic acid, preventing unwanted side reactions during peptide elongation and allowing for selective deprotection later in the synthesis researchgate.net.

Application of this compound in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is a primary application, this compound can also be employed in solution-phase peptide synthesis (LPPS) and fragment condensation strategies bachem.comacs.org. In LPPS, the protected amino acid is coupled to another protected amino acid or peptide fragment in solution. The solubility and stability offered by the Fmoc and tBu protecting groups facilitate these reactions chemimpex.com. For fragment condensation, where larger peptide segments are joined, this compound can be part of a fragment that is then coupled to another, requiring careful selection of coupling reagents and conditions to maintain the integrity of both fragments and their protecting groups interanalyt.ru.

Automated Synthesis Protocols for Peptides Incorporating this compound

Automated peptide synthesizers have significantly streamlined the incorporation of Fmoc-protected amino acids, including this compound. Microwave-assisted synthesis, in particular, has emerged as a powerful technique to accelerate reaction times and improve coupling efficiency interanalyt.ruejbiotechnology.inforesearchgate.netbiorxiv.orgresearchgate.net. In automated protocols, this compound is typically coupled to the growing peptide chain on the resin using optimized cycles of deprotection and coupling. Microwave irradiation can dramatically reduce the time required for both Fmoc removal and amino acid coupling, leading to faster and often higher-purity peptide products biorxiv.orgresearchgate.net. For instance, microwave-assisted protocols can complete amino acid couplings in minutes, a significant reduction compared to hours under conventional heating researchgate.net. The use of reagents like DIC/OxymaPure in conjunction with microwave irradiation has been shown to be effective for the efficient incorporation of amino acids like Fmoc-L-Glu(OtBu) biorxiv.org.

Optimized Coupling Reagents and Conditions for N-Terminal Elongation with this compound

The formation of the peptide bond is a critical step in SPPS. A variety of coupling reagents are available, and their selection can significantly impact the efficiency, yield, and purity of the synthesized peptide, especially when incorporating challenging amino acids like glutamic acid derivatives bachem.comsigmaaldrich.comacs.orgtdx.catgoogleapis.com. For this compound, common and effective coupling reagents include phosphonium (B103445) and aminium salts, such as HATU, HBTU, HCTU, PyBOP, and COMU, often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) biorxiv.orgsigmaaldrich.comgoogleapis.comrsc.org. Carbodiimides like DIC (diisopropylcarbodiimide) or DCC (dicyclohexylcarbodiimide) in combination with additives such as OxymaPure, HOBt, or HOAt are also widely employed bachem.comtdx.catrsc.orgcsic.es.

The choice of coupling reagent and conditions is often optimized based on the specific amino acid being coupled and the sequence context. For this compound, reagents like HATU and COMU are known for their high efficiency in forming peptide bonds, even with sterically hindered or challenging amino acids biorxiv.orgsigmaaldrich.com. Optimized conditions typically involve using an excess of the amino acid derivative and coupling reagents, with reaction times ranging from minutes to several hours, depending on whether microwave irradiation is employed biorxiv.orgrsc.orgrsc.org.

Table 1: Common Coupling Reagents and Additives for Fmoc-SPPS

| Coupling Reagent | Additive/Base | Typical Application | Reference(s) |

| HATU | HOAt, DIPEA/NMM | General couplings, difficult sequences | sigmaaldrich.comrsc.org |

| HBTU | HOBt, DIPEA/NMM | General couplings | bachem.comsigmaaldrich.comrsc.orgrsc.org |

| HCTU | HOAt, DIPEA/NMM | Efficient couplings | sigmaaldrich.comgoogleapis.com |

| PyBOP | HOAt, DIPEA/NMM | Difficult couplings, fragment condensation | bachem.comsigmaaldrich.comgoogleapis.comrsc.org |

| DIC | OxymaPure, HOBt, HOAt | General couplings, greener alternatives | bachem.comejbiotechnology.infoacs.orgtdx.catrsc.orgcsic.es |

| COMU | OxymaPure, NMM | Efficient couplings, microwave synthesis | biorxiv.orgsigmaaldrich.comresearchgate.net |

Orthogonal Deprotection of Fmoc and tert-Butyl Side Chain Protecting Groups

The Fmoc/tBu strategy relies on the orthogonal nature of its protecting groups, meaning they can be removed independently under different chemical conditions csic.esresearchgate.netpeptide.com. The Fmoc group, protecting the α-amino terminus, is labile to basic conditions, typically removed by treatment with a solution of piperidine (B6355638) (20% in DMF) ub.eduresearchgate.netejbiotechnology.inforsc.org. This deprotection step is rapid and efficient, generating a free amine ready for the next coupling cycle.

The tert-butyl (tBu) ester protecting the side-chain carboxylic acid of glutamic acid is stable to the basic conditions used for Fmoc removal. It is removed during the final cleavage of the peptide from the resin, typically using strong acidic conditions, most commonly trifluoroacetic acid (TFA) ub.educsic.escsic.esresearchgate.net. A cleavage cocktail containing TFA, often with scavengers like triisopropylsilane (B1312306) (TIS) or water, is used to cleave the peptide from the resin and simultaneously remove the tBu ester and any other acid-labile side-chain protecting groups csic.esresearchgate.netluxembourg-bio.com. The use of TFA minimizes the risk of side reactions such as aspartimide formation compared to harsher acids like HF csic.es.

Table 2: Orthogonal Deprotection Conditions for this compound

| Protecting Group | Removal Reagent/Conditions | Mechanism | Stability to Other Conditions | Reference(s) |

| Fmoc (α-amino) | 20% Piperidine in DMF | Base-catalyzed β-elimination | Stable to acid (TFA) | ub.educsic.escsic.esejbiotechnology.inforsc.org |

| tert-Butyl (tBu) (side chain) | TFA-based cocktail (e.g., TFA/TIS/H2O) | Acidolysis | Stable to base (piperidine) | ub.educsic.escsic.esresearchgate.net |

Application of this compound in Solution-Phase Peptide Synthesis and Fragment Condensation

Beyond solid-phase synthesis, this compound finds utility in solution-phase peptide synthesis (SPPS) and fragment condensation. In solution-phase methods, the protected amino acid is coupled to another protected amino acid or peptide fragment in a homogeneous solution. The Fmoc and tBu groups provide necessary protection during these coupling reactions, and their orthogonal removal allows for controlled deprotection and further chain elongation or modification chemimpex.combachem.comacs.org.

Fragment condensation involves the synthesis of smaller peptide fragments, which are then coupled together to form larger peptides. This compound can be incorporated into these fragments. The choice of coupling reagents and conditions is critical to ensure efficient fragment coupling while minimizing racemization of the C-terminal amino acid of the activated fragment bachem.comsigmaaldrich.com. The inherent stability of the tBu group under standard coupling conditions and its subsequent removal with acid make it suitable for this approach.

Automated Synthesis Protocols for Peptides Incorporating this compound

Automated peptide synthesizers have revolutionized the field by enabling rapid and efficient synthesis of peptides. The integration of this compound into automated protocols is standard practice. Microwave-assisted synthesis, in particular, has gained prominence for its ability to significantly reduce reaction times and improve yields and purity interanalyt.ruejbiotechnology.inforesearchgate.netbiorxiv.orgresearchgate.net.

Automated synthesizers typically follow a cyclical process: Fmoc deprotection, washing, amino acid coupling, and washing. Microwave irradiation can be applied to both the deprotection and coupling steps, accelerating these processes considerably biorxiv.orgresearchgate.net. For example, a typical Fmoc deprotection cycle might be reduced from 15 minutes to as little as 3 minutes using microwave irradiation, and coupling reactions that traditionally take hours can be completed in minutes researchgate.net. The use of optimized reagent concentrations and microwave power settings allows for the efficient incorporation of this compound, even in complex or lengthy sequences biorxiv.orgbiotage.com.

Table 3: Key Reagents and Conditions in Automated SPPS for this compound

| Step | Reagent/Conditions | Notes | Reference(s) |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard, can be accelerated with microwave (e.g., 10% piperidine, 90°C MW) | ejbiotechnology.infobiorxiv.orggoogle.com |

| Coupling | This compound + Coupling Reagent + Base | Reagents like DIC/OxymaPure, HATU, COMU; often with microwave heating | biorxiv.orgrsc.orgrsc.org |

| Washing | DMF, DCM | Between deprotection and coupling steps | researchgate.netrsc.org |

| Final Cleavage | TFA-based cocktail (e.g., TFA/TIS/H2O) | Removes tBu group and cleaves peptide from resin | csic.esresearchgate.netluxembourg-bio.com |

Challenges and Mechanistic Considerations in Fmoc L Glu Tbu Nh2 Peptide Synthesis

Investigation of Side Reactions Associated with Glutamic Acid Side Chain Protection in Fmoc/tBu Chemistry

The chemical environment of solid-phase peptide synthesis (SPPS) can promote undesirable side reactions. For glutamic acid residues protected with a tert-butyl ester, two of the most significant concerns are the formation of pyroglutamyl species and racemization at the alpha-carbon.

The formation of a pyroglutamyl (pGlu) residue is an intramolecular cyclization reaction that can occur when a glutamic acid or glutamine residue is at the N-terminus of a peptide chain. researchgate.netresearchgate.net The N-terminal alpha-amino group performs a nucleophilic attack on the side-chain gamma-carboxyl group, resulting in the formation of a five-membered lactam ring and the elimination of water. nih.goveurekalert.org This conversion is problematic as it results in a deaminated, truncated peptide analog that is difficult to separate from the desired product and blocks further chain elongation.

While this side reaction is more rapid with N-terminal glutamine, it is also observed with glutamic acid, particularly under near-neutral or basic conditions which can facilitate the reaction. thieme-connect.desemanticscholar.org In the context of Fmoc/tBu chemistry, the risk arises immediately after the Fmoc group is removed from the Glu(tBu) residue, exposing the free N-terminal amine. Although the tert-butyl ester protection on the side chain generally makes this cyclization a slow reaction, it can still occur to a minor extent. thieme-connect.de The rate of formation can be influenced by factors such as pH and temperature. semanticscholar.orgnih.gov

Mitigation Strategies: Several strategies have been developed to minimize the formation of pyroglutamyl species during peptide synthesis.

| Strategy | Description | Key Considerations |

| Immediate Coupling | Proceed with the coupling of the next amino acid as quickly as possible after the Fmoc deprotection and washing steps. | Minimizes the time the free N-terminal glutamic acid is exposed to conditions that favor cyclization. |

| Use of Additives | The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine (B6355638) deprotection solution can help suppress this side reaction. peptide.com | HOBt acts as a proton source, helping to keep the N-terminal amine protonated and less nucleophilic. |

| pH Control | Maintaining acidic conditions inhibits the nucleophilic attack required for cyclization by protonating the N-terminal amine. researchgate.net | This is inherently managed by the standard Fmoc-SPPS workflow, where the coupling step follows deprotection. |

| Dipeptide Coupling | Incorporating the N-terminal glutamic acid residue as part of a dipeptide can bypass the problematic step. | This is a highly effective but less flexible approach, dependent on the availability of the required dipeptide. |

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. nih.gov This process primarily occurs during the carboxyl group activation step required for amide bond formation. acs.org The activation of the Fmoc-amino acid can lead to the formation of an oxazolone intermediate, which allows for the abstraction of the alpha-proton and subsequent loss of chirality. researchgate.net

Amino acids vary in their susceptibility to racemization, with residues like histidine and cysteine being particularly prone. nih.govnih.gov While glutamic acid is not considered one of the most susceptible residues, racemization can still occur, especially under suboptimal coupling conditions. The extent of racemization is influenced by several factors, including the choice of coupling reagent, the type and amount of base used, temperature, and the pre-activation time. highfine.comluxembourg-bio.combachem.com

Analysis and Control of Racemization: Controlling racemization requires careful optimization of the coupling protocol. The level of racemization can be precisely quantified using techniques like capillary electrophoresis or chiral chromatography on the final peptide product or model dipeptides. nih.govacs.orgacs.org

| Factor | Influence on Racemization | Control Strategy |

| Coupling Reagents | The type of activator significantly impacts racemization. Carbodiimides like DIC can lead to higher racemization if additives are not used. Uronium/aminium reagents (e.g., HATU, HBTU) are generally efficient but must be used correctly. luxembourg-bio.combachem.com | Use of additives like OxymaPure or 6-Cl-HOBt with carbodiimides is crucial. highfine.com Third-generation uronium reagents like COMU have shown reduced racemization. luxembourg-bio.com |

| Base | The strength and steric hindrance of the base used during coupling are critical. Strong, non-hindered bases can promote racemization. highfine.com | Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.combachem.com |

| Temperature | Higher temperatures, often used to accelerate difficult couplings (e.g., with microwave assistance), can increase the rate of racemization. nih.gov | Lowering the coupling temperature can effectively limit racemization for susceptible amino acids. nih.gov |

| Pre-activation Time | Prolonged pre-activation of the amino acid before it is added to the resin can increase the opportunity for racemization. acs.org | Minimize pre-activation time or utilize in situ activation protocols where the coupling reagent is added directly to the resin-bound amine and the protected amino acid. |

Conformational Effects and Aggregation Propensity of Peptides Containing Fmoc-L-Glu(tBu)-NH2 Derived Residues

The incorporation of a Glu(tBu) residue can influence the secondary structure and aggregation behavior of a growing peptide chain. Peptide aggregation is a major challenge in SPPS, leading to incomplete reactions, poor yields, and purification difficulties. It occurs when peptide chains on the solid support interact with each other, forming intermolecular hydrogen bonds that create inaccessible beta-sheet structures.

Glutamic acid itself has a complex role in aggregation. While charged glutamic acid residues at physiological pH generally disfavor aggregation due to electrostatic repulsion, poly-L-glutamic acid can aggregate under acidic conditions where the side chain is protonated. researchgate.netnih.gov In the context of SPPS, the side chain is protected by the bulky, hydrophobic tert-butyl group. This protection neutralizes the side-chain charge and introduces a non-polar moiety, which can alter the peptide's conformational preferences.

The presence of glutamine, a close analog of the protected glutamic acid, is known to play a significant role in peptide aggregation, particularly in the context of polyglutamine sequences associated with neurodegenerative diseases. nih.govnih.gov The side-chain amide of glutamine can form hydrogen bonds that stabilize aggregates. While the Glu(tBu) side chain cannot act as a hydrogen bond donor, its size and hydrophobicity can still contribute to inter-chain interactions that promote aggregation. biorxiv.org Some studies have even shown that replacing glutamine with alanine, a less bulky residue, can enhance fibrillization, suggesting a complex relationship between side-chain properties and aggregation propensity. rsc.org

Advancements in Green Chemistry for this compound Based Peptide Synthesis (e.g., Alternative solvent systems)

Solid-phase peptide synthesis is notorious for its large consumption of hazardous solvents, particularly polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). tandfonline.comacs.org These solvents are classified as substances of very high concern due to their reproductive toxicity. tandfonline.com This has driven significant research into developing "greener" and more sustainable SPPS protocols. advancedchemtech.comambiopharm.com A primary focus has been the replacement of hazardous solvents with more environmentally benign alternatives that are still compatible with all steps of Fmoc-SPPS, including the use of this compound. csbio.com

The ideal green solvent should effectively swell the resin support, solubilize amino acids and coupling reagents, and be compatible with both coupling and deprotection steps. nih.gov As no single green solvent perfectly replicates all the properties of DMF, research has often focused on solvent mixtures. tandfonline.comacs.org

Promising Green Solvent Alternatives:

| Solvent/System | Class | Advantages & Findings |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable resources, less toxic than DMF. Found to provide high crude purity and low racemization potential in some model syntheses. biotage.com |

| Cyclopentyl methyl ether (CPME) | Ether | Lower toxicity profile than DMF. Evaluated as a potential replacement solvent. tandfonline.combiotage.com |

| N-Butylpyrrolidone (NBP) | Lactam | Structurally similar to NMP but is non-toxic and biodegradable. Has shown performance on par with DMF in resin swelling, reagent dissolution, and synthesis of complex peptides. rgdiscovery.com |

| Propylene Carbonate | Carbonate | A polar aprotic solvent shown to be a viable replacement for both DMF and DCM in solution and solid-phase synthesis. rsc.org |

| Anisole/N-octylpyrrolidone (NOP) | Mixture | This mixture (e.g., 75:25) has been identified as a green alternative capable of solubilizing all Fmoc amino acids and effectively swelling various resins. tandfonline.com |

| N-formylmorpholine (NFM)/Anisole | Mixture | A 1:1 mixture of these solvents has been successfully used in ultrasound-assisted and continuous-flow green SPPS protocols. rsc.org |

| Water | Aqueous | The ultimate green solvent. Advances in using surfactants or specific technologies have enabled the synthesis of peptides in aqueous media, though this is still an emerging area. advancedchemtech.comrsc.org |

These advancements demonstrate a clear trajectory towards more sustainable peptide manufacturing, ensuring that the synthesis of peptides containing this compound can be performed with a significantly reduced environmental footprint. csbio.com

Advanced Research Applications of Peptides Containing Fmoc L Glu Tbu Nh2 Derived Residues

Peptidomimetic Design and Conformational Control

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, and receptor selectivity. sigmaaldrich.com The incorporation of glutamic acid residues, derived from building blocks like Fmoc-L-Glu(tBu)-NH2, is a cornerstone strategy in this field, particularly for controlling the peptide's three-dimensional shape.

Strategic Incorporation of this compound in the Synthesis of Peptide Analogues

The synthesis of peptide analogues, which are variations of a native peptide sequence, often employs Fmoc-protected amino acids to introduce specific changes. Fmoc-L-Glu(OtBu)-OH is a widely used derivative for incorporating glutamic acid into peptides via the Fmoc/tBu solid-phase synthesis strategy. peptide.commdpi.combiorxiv.org This method allows for the precise assembly of a peptide chain on a solid support. researchgate.net The tert-butyl ester protecting the glutamic acid side chain is stable during the repetitive Fmoc-deprotection steps (using a mild base like piperidine) but is easily removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA). peptide.com

This strategy is crucial for creating analogues where the glutamic acid residue is intended for further modification or plays a key structural role. For instance, in the development of glucagon-like peptide-1 (GLP-1) analogues for treating metabolic disorders, Fmoc-L-Glu(OtBu)-OH is used to introduce glutamic acid residues that can later be functionalized to improve the drug's pharmacokinetic profile. sigmaaldrich.com The ability to incorporate this protected residue at any desired position allows researchers to systematically study structure-activity relationships and develop peptide analogues with tailored properties.

Table 1: Examples of Peptide Analogues Synthesized Using Fmoc-Protected Glutamic Acid Derivatives

| Peptide Analogue/Target | Purpose of Glu Residue | Synthesis Strategy | Reference(s) |

| Aurein 1.2 Analogues | Introduction of a charged residue to study antimicrobial and antiproliferative activity. | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | mdpi.com |

| Glucagon-like peptide-1 (GLP-1) Analogues | Site for subsequent modification to create long-acting dual agonists for diabetes treatment. | Fmoc/tBu SPPS | sigmaaldrich.com |

| Opioid Peptide Analogues | Formation of a cyclic structure via lactam bridge to constrain conformation. | Fmoc/tBu SPPS with orthogonal side-chain deprotection | researchgate.net |

| Interleukin-2 (IL-2) Fragments | Site for PEGylation to improve pharmacokinetic properties. | Fmoc/tBu SPPS | researchgate.net |

| α4β7 Antagonists | Component of a complex peptide therapeutic synthesized via SPPS. | Fmoc/tBu SPPS | google.com |

Exploration of Glutamic Acid-Derived Residues in Structurally Constrained Peptidomimetics

A primary goal in peptidomimetic design is to reduce the conformational flexibility of linear peptides to lock them into their biologically active shape, thereby increasing potency and stability. chapman.edu Glutamic acid-derived residues are pivotal in this effort, primarily through the formation of intramolecular lactam bridges. nih.gov

This technique involves creating a covalent amide bond between the side-chain carboxyl group of a glutamic acid residue and the side-chain amino group of another residue, typically lysine (B10760008) or ornithine, within the same peptide. nih.govcam.ac.uk The synthesis starts with the incorporation of Fmoc-L-Glu(OtBu)-OH and, elsewhere in the sequence, an Fmoc-protected lysine with an orthogonal side-chain protecting group (e.g., Boc). researchgate.net After the linear peptide is assembled, the protecting groups on the glutamic acid and lysine side chains are selectively removed, and an intramolecular cyclization reaction is induced to form the stable lactam bridge. conicet.gov.ar This cyclization dramatically reduces the peptide's conformational freedom, pre-organizing it for optimal interaction with its biological target. chapman.edu This strategy has been successfully used to develop high-affinity ligands for challenging targets like protein-protein interactions (PPIs). rsc.org

Bioconjugation and Functional Hybrid Molecule Development

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a peptide. The glutamic acid side chain, with its carboxyl group, serves as an excellent and versatile handle for site-specific conjugation.

This compound Derived Peptides in Site-Specific Bioconjugation and Labeling

The ability to modify a peptide at a precise location is critical for developing functional molecular probes and therapeutics. The use of Fmoc-L-Glu(OtBu)-OH in SPPS allows for the placement of a glutamic acid residue at a specific site. labmartgh.com After the peptide is synthesized, the tBu group can be removed, exposing a unique carboxylic acid group on the side chain that can be selectively targeted for conjugation, leaving other parts of the peptide untouched. researchgate.netchemimpex.com

This site-specific modification is used to attach a wide variety of functional moieties. For example, fluorescent dyes such as fluorescein (B123965) or cyanine (B1664457) dyes can be coupled to the glutamic acid side chain to create labeled peptides for imaging studies and receptor binding assays. genscript.com Another common application is the attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. researchgate.net PEGylating a peptide at a specific glutamic acid residue can enhance its solubility, prolong its circulation time in the body, and reduce its immunogenicity. researchgate.net

Construction of Peptide-Drug Conjugates and Diagnostic Tools

Peptide-drug conjugates (PDCs) represent a promising therapeutic strategy that uses a peptide to deliver a potent cytotoxic drug specifically to cancer cells, minimizing damage to healthy tissues. chapman.edu A typical PDC consists of a tumor-targeting peptide, a stable linker, and a cytotoxic agent. The glutamic acid residue is an ideal attachment point for the linker-drug moiety. chapman.edugoogle.com By incorporating a glutamic acid residue derived from a protected precursor like Fmoc-L-Glu(OtBu)-OH during synthesis, a specific conjugation site is engineered into the targeting peptide. labmartgh.com

Similarly, this conjugation strategy is used to create diagnostic tools. A chelating agent, such as DOTA, can be attached to the glutamic acid side chain. This chelator can then bind a radioisotope, turning the peptide into a targeted radiopharmaceutical for use in diagnostic imaging techniques like Positron Emission Tomography (PET) or for targeted radiotherapy. genscript.com In the design of high-affinity ligands against protein targets like the Polo-like kinase 1 Polo-box domain (Plk1 PBD), a key cancer target, novel glutamic acid analogues have been synthesized to serve as both a conformational constraint and a point for functionalization. rsc.org

Table 2: Functional Molecules Developed via Glutamic Acid Side-Chain Conjugation

| Functional Molecule Type | Peptide/Target | Conjugated Moiety | Purpose | Reference(s) |

| Peptide-Drug Conjugate (PDC) | Melanoma-targeting peptide | Doxorubicin (chemotherapy drug) | Targeted cancer therapy | chapman.edu |

| Diagnostic Imaging Agent | Various targeting peptides | DOTA (chelating agent for radioisotopes) | PET imaging, targeted diagnostics | genscript.com |

| PEGylated Peptide | Interleukin-2 (IL-2) fragment | Polyethylene Glycol (PEG) | Improved pharmacokinetics, reduced immunogenicity | researchgate.net |

| Fluorescently Labeled Peptide | Various peptides | FITC, Cy3, Cy5 (fluorescent dyes) | Biological imaging, binding assays | genscript.com |

Self-Assembling Peptides and Biomaterials Science

Self-assembling peptides are a class of molecules that spontaneously organize into well-ordered supramolecular structures, such as nanofibers, nanotubes, and hydrogels. metu.edu.trfrontiersin.org These biomaterials have significant potential in fields like tissue engineering, regenerative medicine, and controlled drug delivery. acs.org The chemical properties of the amino acid side chains, including charge, hydrophobicity, and hydrogen-bonding capability, dictate the self-assembly process.

Peptides containing glutamic acid residues are particularly interesting for creating stimuli-responsive biomaterials. metu.edu.tr The side-chain carboxyl group of glutamic acid has a pKa of around 4.2. This means that its charge state is highly dependent on the pH of the surrounding environment. At neutral or basic pH, the side chain is deprotonated and negatively charged (-COO⁻), while at acidic pH, it is protonated and neutral (-COOH). This pH-dependent charge switching can be harnessed to trigger peptide self-assembly. For example, a change in pH can alter the electrostatic repulsion between peptides, allowing intermolecular forces like hydrogen bonding and π-π stacking (if aromatic residues are present) to dominate and drive the formation of a nanofibrous network, resulting in a hydrogel. metu.edu.trfrontiersin.org The inclusion of the Fmoc group itself, known for its hydrophobicity and tendency to form π-π stacks, can also contribute significantly to the self-assembly of short peptides into hydrogels. frontiersin.org This controlled gelation makes these materials excellent candidates for injectable drug delivery systems that can form a stable depot at the target site. metu.edu.tr

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid α-amide γ-tert-butyl ester |

| Fmoc-L-Glu(OtBu)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-tert-butyl ester |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| tBu / OtBu | tert-Butyl / tert-Butyl ester |

| Boc | tert-Butyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic Acid |

| GLP-1 | Glucagon-like peptide-1 |

| DOTA | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| PEG | Polyethylene Glycol |

| FITC | Fluorescein isothiocyanate |

| PET | Positron Emission Tomography |

| Plk1 PBD | Polo-like kinase 1 Polo-box domain |

| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

Role of this compound Derived Residues in Directing Peptide Self-Assembly

The self-assembly of peptides into ordered nanostructures is governed by a delicate balance of non-covalent interactions. The this compound residue is expertly designed to leverage several of these interactions to promote and direct the formation of hierarchical assemblies like nanofibers, which can subsequently form hydrogels. reading.ac.uk

The primary driving force for the assembly of peptides containing this residue is the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group. mdpi.com The large, planar, and aromatic nature of the fluorenyl moiety facilitates strong π-π stacking interactions between molecules, initiating the organization of the peptide monomers into a β-sheet-like arrangement. reading.ac.uknih.gov This interaction is a common and effective strategy for inducing self-assembly in short peptides and even single amino acids. mdpi.comrsc.org

The glutamic acid side chain, protected by a tert-butyl (tBu) group, introduces significant hydrophobicity and steric bulk. rsc.orgacs.org During self-assembly in an aqueous environment, these bulky, non-polar tBu groups are driven to sequester away from water, contributing to the hydrophobic core of the resulting nanofibers. This hydrophobic effect provides additional stability to the assembled structure. The steric hindrance of the tBu group also influences the specific packing arrangement of the peptide backbones, affecting the morphology of the final nanostructure. acs.org

The synergistic effect of these three components—Fmoc-driven π-π stacking, tBu-imparted hydrophobicity, and amide-mediated hydrogen bonding—makes the this compound residue a powerful director of peptide self-assembly, leading to the formation of well-defined, stable supramolecular architectures.

| Molecular Moiety | Primary Interaction | Effect on Self-Assembly | Supporting Evidence |

|---|---|---|---|

| Fmoc Group | π-π Stacking / Hydrophobic | Initiates and directs the assembly into ordered fibrillar structures. reading.ac.ukmdpi.com | Fmoc-protected amino acids and short peptides are well-established low molecular weight gelators. reading.ac.uk |

| tert-Butyl (tBu) Group | Hydrophobic / Steric | Stabilizes the assembly's core and influences the packing and morphology of nanostructures. rsc.orgacs.org | Side-chain protecting groups like tBu are known to impact the nature and morphology of peptide assemblies. rsc.org |

| C-Terminal Amide (-NH2) | Hydrogen Bonding | Contributes to the intermolecular hydrogen bond network, often accelerating the rate of assembly compared to carboxylic acids. nih.govresearchgate.net | Studies on Fmoc-Phe-NH2 show much faster assembly kinetics than Fmoc-Phe-OH. nih.govresearchgate.net |

Design and Engineering of Peptide-Based Gels and Supramolecular Structures

The predictable self-assembly behavior of peptides containing this compound makes this residue a valuable component for the rational design of advanced biomaterials, particularly hydrogels. rsc.orgrsc.org Hydrogels are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, mimicking the natural extracellular matrix. metu.edu.tr

Engineering strategies often involve a co-assembly approach, where two or more different peptide building blocks are mixed to create a single, hybrid material with enhanced or entirely new properties. nih.gov A peptide containing the this compound residue could be co-assembled with a bioactive peptide (e.g., one containing an RGD cell-adhesion motif) to create a scaffold that is both structurally sound and biologically active. This modularity allows for the creation of multifunctional materials tailored for specific applications like 3D cell culture or tissue engineering. rsc.org

Furthermore, the protecting groups themselves can be part of the design. The tBu group is stable under the basic conditions used to remove the Fmoc group during solid-phase peptide synthesis but can be cleaved using strong acids. This chemical handle could potentially be used to trigger a change in the hydrogel's properties in situ, transitioning it from a more hydrophobic to a more hydrophilic state, which could in turn trigger the release of an encapsulated therapeutic agent. The ability to design peptides that respond to specific chemical or enzymatic stimuli is a key goal in the development of "smart" biomaterials.

| Peptide Sequence/System | Key Residue(s) | Engineering Strategy | Resulting Structure/Properties | Reference |

|---|---|---|---|---|

| pKYFE | Glu(OtBu) | Addition of a protected glutamic acid to a known organogelator sequence (pKYF). | Forms a self-supporting organogel in DCM, demonstrating the compatibility of the tBu-protected residue within a self-assembling framework. | acs.org |

| Fmoc-F5-Phe-NH2 | Phe-NH2 | C-terminal amidation of a potent hydrogelator. | Rapid assembly into fibrils, but resulted in gels that were less stable to shear stress than the parent acid. | nih.govresearchgate.net |

| Fmoc-Lys(Fmoc)-OH / Fmoc-Glu | Lys(Fmoc), Glu | Co-assembly of two different Fmoc-amino acids. | Formation of a stable hydrogel with good rheological characteristics, demonstrating synergistic effects in co-assembly. | rsc.org |

| (GPO)7DD | Asp (D) | Addition of charged C-terminal residues to a collagen-mimic peptide. | Promoted self-assembly into well-defined nanospheres in a pH-dependent manner. | jyu.fi |

Analytical and Characterization Methodologies for Peptides Incorporating Fmoc L Glu Tbu Nh2 Derived Residues

Advanced Chromatographic and Spectrometric Techniques for Peptide Purity and Sequence Verification (e.g., HPLC, LC/MS, ESI-MS)

The assessment of purity and the verification of the amino acid sequence are critical quality control steps following the cleavage of a peptide from its solid-phase resin. lifetein.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the cornerstone techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is the primary tool for determining the purity of the crude peptide product. lifetein.compeptide.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. lifetein.comresearchgate.net A gradient of increasing organic solvent (like acetonitrile) in an aqueous acidic solution (often containing trifluoroacetic acid, TFA) is used to elute the peptide and any impurities. mdpi.com The peptide and its related impurities, which are often structurally similar (e.g., deletion sequences, truncated peptides, or incompletely deprotected peptides), are separated based on their hydrophobicity. lifetein.com Detection is typically performed by monitoring UV absorbance at around 214-220 nm, where the peptide backbone's amide bonds absorb light. lifetein.comuniversiteitleiden.nl The purity is quantified by integrating the peak area of the desired peptide relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS) couples the powerful separation capabilities of HPLC with the precise mass detection of mass spectrometry, providing unambiguous confirmation of the peptide's identity. nih.govacs.orgnih.gov As the peptide elutes from the HPLC column, it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it allows the analysis of large, non-volatile molecules without significant fragmentation, yielding protonated molecular ions (e.g., [M+H]⁺). mdpi.comuniversiteitleiden.nl The resulting mass-to-charge (m/z) ratio is measured, allowing for the confirmation of the peptide's molecular weight with high accuracy. acs.org This is crucial for verifying that the correct amino acid sequence, including the glutamic acid residue derived from Fmoc-L-Glu(tBu)-NH2, has been synthesized and that all protecting groups have been successfully removed. ucdavis.edu LC/MS can also identify the masses of impurity peaks observed in the HPLC chromatogram, aiding in the identification of synthesis-related side products. nih.gov

Table 1: Typical Parameters for RP-HPLC Analysis of Peptides

| Parameter | Typical Setting/Condition | Purpose |

| Column | C18-modified silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separating peptides based on hydrophobicity. universiteitleiden.nl |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; the acid aids in peak shape. researchgate.net |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component of the mobile phase for eluting peptides. researchgate.net |

| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes | Gradually increases mobile phase hydrophobicity to elute peptides of varying polarities. acs.org |

| Flow Rate | ~1.0 mL/min for analytical columns | Controls the speed of separation. universiteitleiden.nl |

| Detection | UV absorbance at 214 nm or 220 nm | Detects the peptide backbone's amide bonds. lifetein.com |

| Mass Spectrometry | Electrospray Ionization (ESI) in positive ion mode | Confirms the molecular weight of the eluting peptide. mdpi.com |

Spectroscopic and Biophysical Methods for Structural Analysis (e.g., Circular Dichroism, Analytical Ultracentrifugation, Raman Spectroscopy)

Beyond sequence and purity, understanding the secondary and tertiary structure of peptides is vital, as structure dictates function. This is particularly relevant for peptides designed to adopt specific conformations, such as β-hairpins or α-helices.

Circular Dichroism (CD) Spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. google.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone when it is arranged in a regular, folded structure. google.com The resulting CD spectrum in the far-UV region (190-260 nm) provides characteristic signatures for different secondary structure elements. For example, a peptide adopting a β-hairpin or β-sheet structure will display a distinct CD spectrum, often with a maximum around 214 nm, that is different from that of a random coil or an α-helix. universiteitleiden.nl By comparing the CD spectrum of a newly synthesized peptide containing a Glu residue to that of a reference peptide or a theoretical model, researchers can confirm if the intended folding has been achieved. universiteitleiden.nlnih.gov

Raman Spectroscopy serves as a complementary vibrational spectroscopy technique to analyze peptide conformation. researchgate.netspringernature.com It provides detailed information on the peptide backbone's conformational changes and local hydrogen bonding interactions. researchgate.net The amide I band (1600-1700 cm⁻¹) in the Raman spectrum is particularly sensitive to secondary structure. For instance, a band at 1665-1668 cm⁻¹ can be a marker for 3₁₀-helix content. researchgate.net Raman spectroscopy can be used to study peptides in various environments, including aqueous solutions, and can provide structural insights that complement data from CD and NMR spectroscopy. springernature.com

Table 2: Spectroscopic and Biophysical Methods for Peptide Structural Analysis

| Technique | Information Provided | Relevance for Peptides with Glu Residues |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). google.com | Confirms if the peptide adopts its intended fold (e.g., β-hairpin) in solution. universiteitleiden.nl |

| Raman Spectroscopy | Conformational changes in the peptide backbone and side chains. researchgate.netspringernature.com | Probes local hydrogen bonding and structural organization, complementing CD data. researchgate.net |

| Analytical Ultracentrifugation (AUC) | Molecular weight, oligomerization state, and hydrodynamic shape. rsc.org | Determines if the peptide exists as a monomer or forms larger assemblies. rsc.org |

In-Process Monitoring and Quality Control of Peptide Synthesis (e.g., Kaiser Test, UV monitoring)

In-process controls (IPCs) are crucial during solid-phase peptide synthesis (SPPS) to ensure that each reaction cycle proceeds to completion, thereby maximizing yield and minimizing the formation of difficult-to-remove impurities. peptide.comadvancedchemtech.com

Kaiser Test: The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the peptide-resin. advancedchemtech.comiris-biotech.de It is performed after the coupling step to confirm its completion. lifetein.com A small sample of the resin is treated with ninhydrin (B49086) reagents; a blue color (Ruhemann's purple) indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. embrapa.br A negative result (the resin remains colorless or turns yellow) confirms that the coupling was successful. iris-biotech.de This test is repeated after each coupling cycle. However, the Kaiser test is not applicable for N-terminal proline residues (a secondary amine) and can sometimes give false negatives if the peptide sequence is prone to aggregation. luxembourg-bio.com

UV Monitoring: An alternative or complementary method for monitoring the progress of Fmoc-based SPPS is UV monitoring. luxembourg-bio.com The Fmoc protecting group exhibits strong UV absorbance. During the deprotection step, the Fmoc group is cleaved from the N-terminus of the growing peptide chain by a base, typically piperidine (B6355638). semanticscholar.orgresearchgate.net The amount of the resulting dibenzofulvene-piperidine adduct released into the solution can be quantified by measuring its UV absorbance. researchgate.netluxembourg-bio.com This provides a quantitative measure of the reaction's progress at each deprotection cycle. Consistent Fmoc release values from cycle to cycle indicate a successful and efficient synthesis, while a sudden drop may signal a problem with the previous coupling step. luxembourg-bio.com

Table 3: Comparison of In-Process Monitoring Techniques in Fmoc-SPPS

| Technique | Principle | Application | Advantages | Limitations |

| Kaiser Test | Colorimetric reaction of ninhydrin with free primary amines. embrapa.bradvancedchemtech.com | Checks for coupling reaction completion. researchgate.net | Simple, rapid, and highly sensitive for primary amines. acs.org | Qualitative; not suitable for proline; can give false negatives with aggregated sequences. luxembourg-bio.com |

| UV Monitoring | Spectrophotometric quantification of the Fmoc group released during deprotection. luxembourg-bio.com | Monitors deprotection and indirectly assesses coupling efficiency over cycles. semanticscholar.org | Quantitative; can be automated for continuous monitoring. semanticscholar.org | Indirectly measures coupling; requires a UV spectrometer. luxembourg-bio.com |

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-Glutamic acid gamma-tert-butyl ester amide |

| TFA | Trifluoroacetic Acid |

| ESI | Electrospray Ionization |

| tBu | tert-Butyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| HPLC | High-Performance Liquid Chromatography |

| LC/MS | Liquid Chromatography-Mass Spectrometry |

| SPPS | Solid-Phase Peptide Synthesis |

| AUC | Analytical Ultracentrifugation |

| CD | Circular Dichroism |

Computational Chemistry and Molecular Modeling in Fmoc L Glu Tbu Nh2 Peptide Research

In Silico Design of Novel Peptides and Peptidomimetics Incorporating Fmoc-L-Glu(tBu)-NH2 Derived Units

In silico design leverages computational power to rationally create novel peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides—with desired properties. This approach significantly reduces the time and cost associated with traditional trial-and-error laboratory synthesis and screening. frontiersin.orgresearchgate.net

The process often begins with a known peptide or a biological target. If designing an agonist for a receptor, for example, computational models of the receptor's binding site are used to screen virtual libraries of compounds. mdpi.com Peptides incorporating this compound derived units can be designed to have specific conformational constraints. The bulky side chain of this residue can be used strategically to induce or stabilize particular secondary structures, such as turns or helices, which may be essential for biological activity. rsc.org

One powerful strategy is the in silico evolution or modification of an existing peptide sequence. researchgate.net Machine learning algorithms and other computational tools can predict how substitutions at various positions in a peptide will affect its activity, stability, or toxicity. frontiersin.org For instance, a glutamic acid residue might be identified as a key interaction point. A computational model could then be used to explore how modifying this residue—for example, by retaining the tert-butyl ester to neutralize its charge and add steric bulk—would impact binding affinity to its target. mdpi.com

Peptidomimetic design takes this a step further by replacing parts of the peptide backbone or side chains with non-natural chemical moieties to improve properties like resistance to enzymatic degradation or cell permeability. benthamscience.com Computational methods are essential for this process, as they can predict whether a proposed synthetic modification will maintain the necessary three-dimensional arrangement of functional groups required for biological activity. acs.org For example, a scaffold could be computationally designed to present chemical groups in the same spatial orientation as the key side chains of a bioactive peptide, creating a smaller, more stable molecule with the same function.

The table below outlines a typical workflow for the in silico design of a novel peptide.

| Step | Description | Computational Tools Used |

| 1. Target Identification & Analysis | A biological target (e.g., a protein receptor) is chosen, and its 3D structure is obtained or modeled. | Homology Modeling, X-ray Crystallography databases (PDB). |

| 2. Lead Peptide Identification | A starting peptide sequence with some known activity is selected or identified through virtual screening of peptide libraries. | Molecular Docking, Virtual Screening software. |

| 3. In Silico Modification | The lead peptide is modified computationally. This can involve amino acid substitutions (e.g., introducing a Glu(tBu) unit), cyclization, or non-natural modifications. nih.gov | Molecular Modeling software, Peptide design algorithms. |

| 4. Conformational & Interaction Analysis | The new designs are analyzed to predict their structure and how they will bind to the target. mdpi.com | Molecular Dynamics (MD) Simulations, Free Energy Calculations. |

| 5. Property Prediction | Physicochemical and pharmacokinetic properties (solubility, stability, etc.) of the most promising candidates are predicted. | QSAR (Quantitative Structure-Activity Relationship) models, Machine Learning tools. mdpi.com |

| 6. Synthesis & Experimental Validation | The top candidates identified in silico are synthesized and tested in the laboratory to confirm their activity. | N/A |

Future Outlook and Innovative Trajectories in Fmoc L Glu Tbu Nh2 Research

Development of Novel Protective Group Strategies and Cleavage Conditions

The classic Fmoc/tBu strategy is the most widely used method in peptide synthesis, primarily because the repetitive removal of the Fmoc group with a base does not affect the acid-labile side-chain protecting groups. wiley-vch.de This orthogonality is crucial for synthesizing complex peptides. wiley-vch.de However, the reliance on strong acids like trifluoroacetic acid (TFA) for final cleavage can lead to side reactions and degradation of sensitive peptides. nih.gov Consequently, a significant area of research focuses on developing milder, more selective, and environmentally friendly protective group and cleavage strategies.

Innovations are proceeding on two main fronts: the development of new protecting groups with different labilities and the optimization of cleavage cocktails to be less harsh. Researchers are exploring quasi-orthogonal protecting groups for the glutamic acid side chain, such as the 2-phenylisopropyl (2-PhiPr) ester. This group can be selectively removed with 1% TFA in dichloromethane (B109758) (DCM), conditions under which standard tBu groups remain intact, enabling the synthesis of complex structures like side-chain to side-chain cyclic peptides. sigmaaldrich.com This expands the "dimensionality" of protection schemes, allowing for more complex molecular architectures. csic.es

Furthermore, efforts are underway to develop entirely TFA-free cleavage methods. One promising approach involves using dilute (0.1 N) hydrochloric acid (HCl) in fluoro alcohols like hexafluoroisopropanol. researchgate.net This system can efficiently remove tBu, Boc, Trt, and Pbf groups and cleave peptides from various resin linkers. researchgate.net However, new challenges can arise with novel conditions. For instance, studies have shown that under certain aqueous conditions following Fmoc removal, the deprotected N-terminus of a glutamic acid residue can cyclize onto the side-chain carbonyl, forming an unwanted pyroglutamyl species and ejecting the tert-butyl group. acs.org Understanding and mitigating such side reactions is critical for the successful implementation of new strategies. The adoption of new protecting groups has been somewhat slow due to the low cost and high purity of standard reagents, but the demand for more complex and sensitive peptides is driving innovation. nih.gov

| Parameter | Standard TFA Cleavage | Innovative HCl/Fluoro Alcohol Cleavage |

|---|---|---|

| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Typical Cocktail | TFA/TIS/H2O (95:2.5:2.5) sigmaaldrich.com | 0.1 N HCl in Hexafluoroisopropanol (HFIP) researchgate.net |

| Conditions | Concentrated, strong acid; 1-3 hours at room temperature. wiley-vch.de | Dilute acid, rapid reaction. researchgate.net |

| Advantages | Highly effective and well-established for most sequences. researchgate.net | TFA-free, potentially milder, uses less corrosive acid. researchgate.net |

| Disadvantages | Harsh conditions can damage sensitive peptides; environmental and safety concerns with TFA. nih.govresearchgate.net | Newer method requiring optimization; potential for different side-reaction profiles. researchgate.netacs.org |

Expanded Applications in Therapeutic Modalities and Biomedical Technologies

Fmoc-L-Glu(tBu)-NH2 and its parent acid are crucial building blocks in the development of next-generation peptide-based therapeutics and advanced biomedical materials. chemimpex.comchemimpex.com Their incorporation into peptide sequences allows for the creation of molecules with enhanced stability, targeted action, and novel functions. openaccessjournals.comrroij.com

In therapeutic research, these building blocks are instrumental in synthesizing peptide-drug conjugates (PDCs) and radioligands for targeted cancer therapy. mdpi.comchapman.edu For example, a derivative of this compound was used in the solid-phase synthesis of a PSMA-D4 radioligand, designed to target and treat prostate cancer. mdpi.comresearchgate.net Similarly, research into metabolic diseases has utilized Fmoc-protected glutamic acid derivatives to engineer potent dual agonists for receptors like GLP-1/Y2, offering potential new treatments for diabetes and obesity. sigmaaldrich.com Another innovative strategy involves using these derivatives to create chemically modified analogues of natural peptides, such as glutathione, to enhance their resistance to enzymatic degradation and dramatically improve their oral bioavailability. mdpi.com

The field of biomedical technology is also seeing expanded use of Fmoc-protected amino acids in the creation of "smart" biomaterials. A prominent application is in the development of self-assembling peptide hydrogels. nih.govmetu.edu.tr These materials can form fibrous scaffolds that mimic the natural extracellular matrix, providing an ideal environment for tissue regeneration and 3D cell culture. nih.govresearchgate.netdiva-portal.org Peptides containing glutamic acid residues synthesized using Fmoc/tBu chemistry are being investigated for hard tissue regeneration, where they can promote the proliferation and differentiation of stem cells into bone cells. nih.gov

| Application Area | Specific Example | Therapeutic/Biomedical Goal | Reference |

|---|---|---|---|

| Oncology | PSMA-D4 Radioligand Synthesis | Targeted radiotherapy for prostate cancer. mdpi.com | researchgate.net, mdpi.com |

| Oncology | Peptide-Drug Conjugates (PDCs) | Targeted delivery of chemotherapy agents (e.g., Doxorubicin) to tumors. chapman.edu | chapman.edu |

| Metabolic Disease | GLP-1/Y2 Receptor Dual Agonists | Development of long-acting treatments for diabetes and obesity. sigmaaldrich.com | sigmaaldrich.com |

| Drug Delivery | N-methylated Glutathione Analogues | Improving the oral bioavailability and enzymatic stability of therapeutic peptides. mdpi.com | mdpi.com |

| Tissue Engineering | Self-Assembling Peptide Hydrogels | Creating biocompatible scaffolds to promote bone and dental regeneration. nih.gov | researchgate.net, nih.gov |

| Bioconjugation | Biosensor and Drug Delivery Systems | Facilitating the attachment of biomolecules to surfaces or other molecules. chemimpex.com | chemimpex.com |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The synthesis of peptides is undergoing a technological revolution, moving from traditional manual batch processes to highly automated and continuous systems. creative-peptides.com this compound and other standard protected amino acids are central to this transition. The integration of peptide synthesis with flow chemistry and high-throughput platforms promises to accelerate drug discovery and make peptide manufacturing more efficient, reproducible, and environmentally sustainable. openaccessjournals.comasymchem.comrsc.org

Flow chemistry involves performing synthesis in a continuously flowing stream within a reactor, rather than in a static flask. researchgate.net In the context of SPPS, the solid support (resin) is packed into a column, and solutions containing reagents for deprotection, coupling, and washing are pumped through it in a programmed sequence. researchgate.net This approach offers precise control over reaction conditions, reduces synthesis time, and minimizes solvent and reagent consumption. asymchem.comrsc.org Fmoc-L-Glu(tBu)-OH is a standard reagent utilized in commercially available automated flow peptide synthesizers for the production of complex peptide domains. researchgate.net

This automation is a key enabler of high-throughput synthesis, where numerous different peptides are synthesized in parallel. rroij.comnih.gov This capability is invaluable for creating large peptide libraries that can be screened for biological activity, rapidly identifying lead candidates for new drugs. rroij.comadventchembio.com The robustness and well-understood chemistry of the Fmoc/tBu strategy, including building blocks like this compound, make it ideally suited for these automated and high-throughput applications, which are transforming the landscape of peptide-based research and development. creative-peptides.com

| Parameter | Traditional Batch SPPS | Automated Flow SPPS |

|---|---|---|

| Process Type | Discontinuous, manual or semi-automated. creative-peptides.com | Continuous, fully automated process. researchgate.net |

| Throughput | Low to medium, one or a few peptides at a time. | High, suitable for parallel synthesis and library generation. rroij.comasymchem.com |

| Efficiency | Longer cycle times, higher solvent consumption. creative-peptides.com | Reduced cycle times, lower solvent and reagent usage. asymchem.comrsc.org |

| Reproducibility | Prone to human error and variability. openaccessjournals.com | High reproducibility due to precise computer control. creative-peptides.com |

| Suitability for this compound | Standard building block for manual synthesis. | Essential, well-characterized building block for automated protocols. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.